molecular formula C10H4ClFN2 B1371492 4-Chloro-7-fluoroquinoline-3-carbonitrile CAS No. 622369-70-4

4-Chloro-7-fluoroquinoline-3-carbonitrile

Cat. No. B1371492
M. Wt: 206.6 g/mol
InChI Key: GLDPOBFSPURDRC-UHFFFAOYSA-N
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Description

“4-Chloro-7-fluoroquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H4ClFN2 . It is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of “4-Chloro-7-fluoroquinoline-3-carbonitrile” consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted at the 4th position by a chlorine atom and at the 7th position by a fluorine atom. The 3rd position of the quinoline core is substituted by a carbonitrile group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 206.60 g/mol . It is a white to yellow solid with a predicted density of 1.44±0.1 g/cm3 . The predicted boiling point is 351.7±37.0 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Chloro-7-fluoroquinoline-3-carbonitrile derivatives have been extensively studied for their synthetic methods and chemical reactions. These reactions are grouped based on their substituents and have been pivotal in producing biologically active compounds (Mekheimer et al., 2019).

Antitumor Activities

Certain novel derivatives, including 4H-pyrano[3,2-h]quinoline-3-carbonitrile, synthesized from 4-chloroquinoline derivatives, have shown significant antitumor activities against various human tumor cell lines, indicating their potential in cancer treatment (El-Agrody et al., 2012).

Exploration in Optoelectronics

Studies on derivatives such as 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile have provided insights into their structural, electronic, and charge transport properties. These compounds are promising for multifunctional material applications in optoelectronics and nonlinear optics (Irfan et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-7-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2/c11-10-6(4-13)5-14-9-3-7(12)1-2-8(9)10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDPOBFSPURDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634506
Record name 4-Chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-fluoroquinoline-3-carbonitrile

CAS RN

622369-70-4
Record name 4-Chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 622369-70-4
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Synthesis routes and methods

Procedure details

A mixture of 7-fluoro-4-hydroxyquinoline-3-carbonitrile (2.02 g, 10.7 mmol) and a few drops of N, N-dimethylformamide in 16.0 mL of thionyl chloride is heated at reflux for 1.5 h. The reaction mixture was concentrated in vacuo and toluene (20 mL) is added and the mixture is again concentrated in vacuo to provide 2.18 g of 4-chloro-7-fluoroquinoline-3-carbonitrile as a yellow solid, mp 163-165° C.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Bahatheg - platform.almanhal.com
The present work represents the synthesis of a new family of tetracyclic 10-amino-6, 9-disubstituted-[1, 2, 4]-triazino [4’, 3’: 1, 5] pyrazolo [4, 3-c] quinolines 19ac, 23a, 27a-d and 28a, b, …
Number of citations: 0 platform.almanhal.com
RA Mekheimer, MA Al-Sheikh… - Current Organic …, 2019 - ingentaconnect.com
… Refluxing a mixture of 40 and a few drops of DMF in thionyl chloride for 1.5 h gave the 4-chloro-7fluoroquinoline-3-carbonitrile (41) in 98% yield. Alter-natively, the reaction sequence …
Number of citations: 3 www.ingentaconnect.com

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